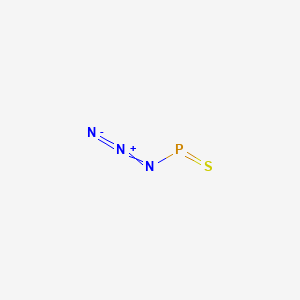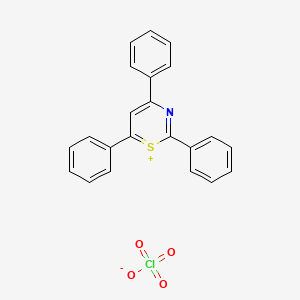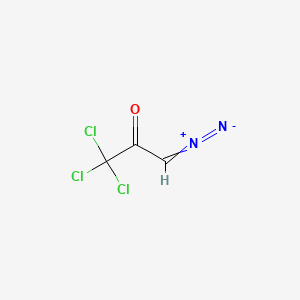
2-Propanone, 1,1,1-trichloro-3-diazo-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Propanone, 1,1,1-trichloro-3-diazo- is a chemical compound with the molecular formula C3HCl3N2O and a molecular weight of 187.412 g/mol . It is also known by its IUPAC name, 1,1,1-trichloro-3-diazo-2-propanone. This compound is characterized by the presence of three chlorine atoms and a diazo group attached to a propanone backbone. It is a member of the diazocarbonyl compounds, which are known for their reactivity and versatility in organic synthesis.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Propanone, 1,1,1-trichloro-3-diazo- typically involves the diazotization of 1,1,1-trichloroacetone. This process can be carried out by treating 1,1,1-trichloroacetone with a diazotizing agent such as sodium nitrite in the presence of an acid like hydrochloric acid. The reaction is usually conducted at low temperatures to prevent decomposition of the diazo compound.
Industrial Production Methods
Industrial production of 2-Propanone, 1,1,1-trichloro-3-diazo- follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process.
化学反应分析
Types of Reactions
2-Propanone, 1,1,1-trichloro-3-diazo- undergoes various types of chemical reactions, including:
Substitution Reactions: The diazo group can be replaced by other nucleophiles, leading to the formation of different substituted products.
Cycloaddition Reactions: The diazo group can participate in cycloaddition reactions to form heterocyclic compounds.
Decomposition Reactions: The compound can decompose under certain conditions to release nitrogen gas and form reactive intermediates.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, alcohols, and thiols. The reactions are typically carried out in the presence of a base like sodium hydroxide.
Cycloaddition Reactions: These reactions often require the presence of a catalyst, such as a transition metal complex, and are conducted at elevated temperatures.
Decomposition Reactions: Decomposition can be induced by heat or light, and the presence of a catalyst can facilitate the process.
Major Products Formed
Substitution Reactions: Products include various substituted propanones, depending on the nucleophile used.
Cycloaddition Reactions: Products are typically heterocyclic compounds with diverse structures.
Decomposition Reactions: Decomposition leads to the formation of reactive intermediates, which can further react to form various products.
科学研究应用
2-Propanone, 1,1,1-trichloro-3-diazo- has several applications in scientific research:
Biology: The compound can be used in the study of enzyme mechanisms and the development of enzyme inhibitors.
Industry: The compound is used in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.
作用机制
The mechanism of action of 2-Propanone, 1,1,1-trichloro-3-diazo- involves the reactivity of the diazo group. The diazo group can undergo various transformations, leading to the formation of reactive intermediates such as carbenes and nitrenes. These intermediates can interact with molecular targets, including enzymes and nucleic acids, to exert their effects. The pathways involved in these interactions are complex and depend on the specific context of the reaction.
相似化合物的比较
Similar Compounds
1,1,1-Trichloroacetone: Similar in structure but lacks the diazo group.
1,1,3-Trichloro-2-propanone: Another trichloroacetone derivative with different substitution patterns.
1,1,1-Trichloro-2-propanone: Similar to 2-Propanone, 1,1,1-trichloro-3-diazo- but without the diazo group.
Uniqueness
2-Propanone, 1,1,1-trichloro-3-diazo- is unique due to the presence of both trichloro and diazo groups, which confer distinct reactivity and versatility in chemical reactions. This combination of functional groups makes it a valuable reagent in organic synthesis and a useful tool in scientific research.
属性
CAS 编号 |
20485-55-6 |
|---|---|
分子式 |
C3HCl3N2O |
分子量 |
187.41 g/mol |
IUPAC 名称 |
1,1,1-trichloro-3-diazopropan-2-one |
InChI |
InChI=1S/C3HCl3N2O/c4-3(5,6)2(9)1-8-7/h1H |
InChI 键 |
ZDZWSRDKBMPXHR-UHFFFAOYSA-N |
规范 SMILES |
C(=[N+]=[N-])C(=O)C(Cl)(Cl)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1h-Isoindole-1,3(2h)-dione, 2-[(4-methylphenyl)thio]-](/img/structure/B14705161.png)
![Diethyl [ethoxy(phenyl)methyl]phosphonate](/img/structure/B14705166.png)
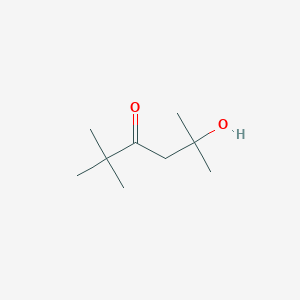
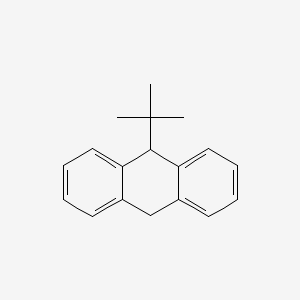
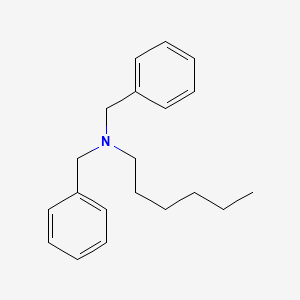
![3-(3,4-dimethoxyphenyl)-9,10-dimethoxy-2-methyl-4,6,7,11b-tetrahydro-1H-benzo[a]quinolizine;methanesulfonic acid](/img/structure/B14705194.png)

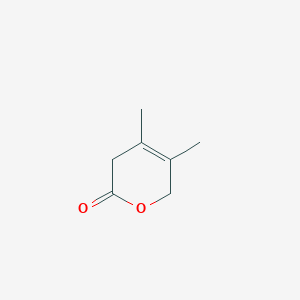
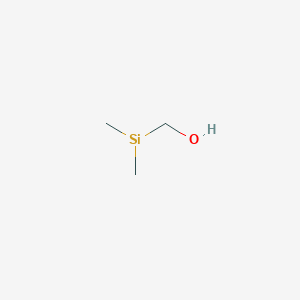
![2,2,7,7-Tetramethyl-1,2,3,6,7,8-hexahydrocinnolino[5,4,3-cde]cinnoline](/img/structure/B14705208.png)
![5-phenyl-2,5-diazatetracyclo[7.4.0.02,7.04,6]trideca-1(13),7,9,11-tetraen-3-one](/img/structure/B14705222.png)
